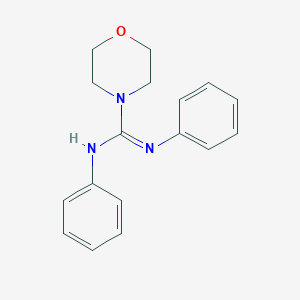
2-(4-Bromophenyl)-2-oxoethyl 4-(2-methoxyanilino)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-2-oxoethyl 4-(2-methoxyanilino)-4-oxobutanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BOC-L-phenylalanine 4-(2-methoxyanilino)-4-oxobutyl ester or simply BOC-L-Phe-OMe.
作用機序
The mechanism of action of BOC-L-Phe-OMe is not well understood, but it is believed to interact with specific receptors or enzymes in biological systems. This compound may also have an effect on the structure and function of proteins, which are important molecules in many biological processes.
Biochemical and Physiological Effects:
BOC-L-Phe-OMe has been shown to have various biochemical and physiological effects in different studies. For example, it has been reported to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. This compound has also been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One of the advantages of using BOC-L-Phe-OMe in lab experiments is its ease of synthesis and availability. This compound is also stable under normal laboratory conditions, which makes it a suitable candidate for various applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for the use of BOC-L-Phe-OMe in scientific research. One possible direction is the synthesis of new peptidomimetics and bioactive compounds based on this compound. Another direction is the investigation of its potential therapeutic applications, such as in the treatment of hypertension or cancer. Further studies are also needed to determine the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, BOC-L-Phe-OMe is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions for this compound have been discussed in this paper. Further research is needed to fully understand the potential of BOC-L-Phe-OMe in scientific research and its potential applications in various fields.
合成法
The synthesis of BOC-L-Phe-OMe involves the reaction of 4-bromophenylacetic acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of BOC-L-phenylalanine and 2-methoxyaniline. The reaction mixture is then stirred at room temperature for several hours and purified by column chromatography to obtain the final product.
科学的研究の応用
BOC-L-Phe-OMe has been widely used in scientific research as a building block for the synthesis of peptidomimetics and bioactive compounds. Peptidomimetics are compounds that mimic the structure and function of peptides, which are important molecules in biological systems. Bioactive compounds are molecules that have a specific biological activity, such as enzyme inhibition or receptor activation.
特性
製品名 |
2-(4-Bromophenyl)-2-oxoethyl 4-(2-methoxyanilino)-4-oxobutanoate |
|---|---|
分子式 |
C19H18BrNO5 |
分子量 |
420.3 g/mol |
IUPAC名 |
[2-(4-bromophenyl)-2-oxoethyl] 4-(2-methoxyanilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H18BrNO5/c1-25-17-5-3-2-4-15(17)21-18(23)10-11-19(24)26-12-16(22)13-6-8-14(20)9-7-13/h2-9H,10-12H2,1H3,(H,21,23) |
InChIキー |
QJMVLKBQZBITLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br |
正規SMILES |
COC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[5-[(4-methoxyanilino)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B258884.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B258885.png)
![2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B258886.png)
![5,6-Dimethyl-3-(4-methylphenyl)-2-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B258889.png)
![N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide](/img/structure/B258891.png)


![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)
![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)
